N-Boc-L-felinine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of L-felinine and related compounds often involves conjugate addition reactions, reductions, and deprotections. For instance, the conjugate addition of Boc-L-Cys-OH to 3-methylcrotonaldehyde, followed by in situ reduction and deprotection, can yield L-felinine with high efficiency. This one-pot synthesis approach is notable for its simplicity and high yield, making it suitable for producing building blocks for combinatorial libraries (Daniels & Richert, 1999).

Molecular Structure Analysis

Research on related compounds highlights the importance of molecular structure in determining reactivity and properties. The coordination structure of single-atom catalytic sites, for example, significantly influences catalytic performance. Atomically dispersed metal-N-C structures have been found to be particularly efficient for catalytic reactions, with the coordination environment playing a crucial role in activity and selectivity (Pan et al., 2019).

Chemical Reactions and Properties

Cationic terminal borylenes represent an area of interest in chemical synthesis, demonstrating the synthesis and structural characterization of compounds with metal=borylene double bonds. These studies provide insights into the reactivity and potential applications of boron-containing compounds in various chemical transformations (Coombs et al., 2003).

Physical Properties Analysis

The synthesis and investigation of boron-doped graphene quantum dots (B-GQDs) have revealed the impact of heteroatom doping on the optical and physicochemical properties of materials. These findings underscore the significance of structural and compositional modifications in tailoring the properties of nanomaterials for specific applications (Ge et al., 2019).

Chemical Properties Analysis

The study of boron-bridged ferrocenophanes has contributed to our understanding of chemical bonding and reactivity in boron-containing compounds. These investigations into the synthesis, electronic structure, and novel reactivity of strained, boron-bridged compounds offer valuable perspectives on the potential applications and behaviors of boron in complex molecular structures (Berenbaum et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- One-Pot Synthesis : N-Boc-L-felinine can be synthesized through a one-pot method involving conjugate addition, in situ reduction, and deprotection, achieving a yield of 73%. This approach is useful for producing acid building blocks for combinatorial libraries (Daniels & Richert, 1999).

Biochemical and Biological Studies

- Felinine in Cat Physiology : A study on urinary felinine excretion in cats showed that dietary cystine significantly increases felinine excretion in intact male cats. This highlights the role of cystine in felinine synthesis and its regulation in feline physiology (Hendriks et al., 2008).

- Effects on Other Species : Research on the effects of L-felinine in laboratory rats found that exposure to L-felinine suppressed plasma testosterone levels. This suggests potential interspecies biochemical interactions involving felinine and its derivatives (Voznessenskaya & Laktionova, 2019).

- Presence in Blood : A study identified a felinine-containing peptide in the blood of domestic cats, challenging the previous belief that felinine is synthesized solely in the kidney. This finding opens new avenues for exploring felinine's biosynthesis and role in feline biology (Rutherfurd et al., 2002).

Chemical Reactions and Applications

- Native Chemical Ligation : N-Boc-L-felinine was used in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This process is significant for peptide synthesis and modifications (Crich & Banerjee, 2007).

- Catalysis Studies : Nano-ferrous ferric oxide has been shown to efficiently catalyze N-Boc protection of amines, with N-Boc-L-felinine being a potential reactant in such catalytic processes. This demonstrates its relevance in green and sustainable chemistry applications (Zolfigol et al., 2013).

Zukünftige Richtungen

Eigenschaften

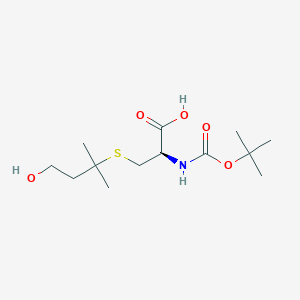

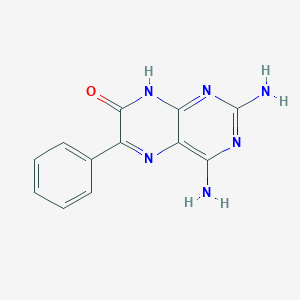

IUPAC Name |

(2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5S/c1-12(2,3)19-11(18)14-9(10(16)17)8-20-13(4,5)6-7-15/h9,15H,6-8H2,1-5H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRDNPCXPITQHX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572497 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-L-felinine | |

CAS RN |

879207-98-4 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)